![molecular formula C23H21FN2O3 B2940330 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide CAS No. 1396675-02-7](/img/structure/B2940330.png)

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

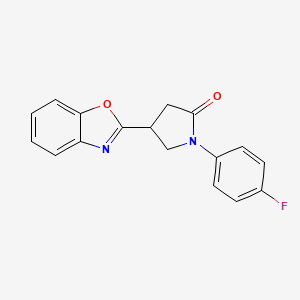

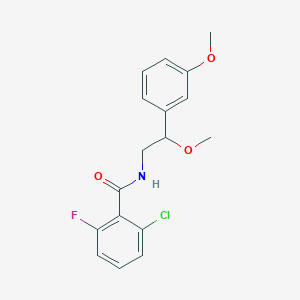

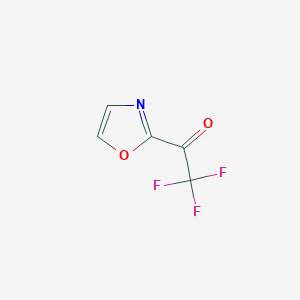

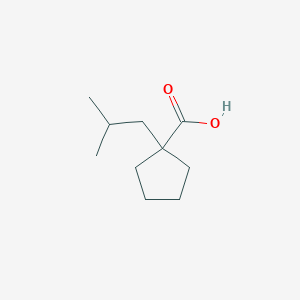

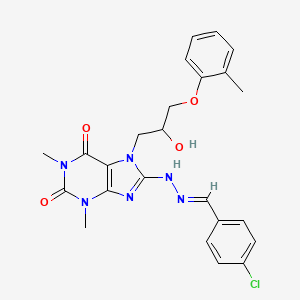

Molecular Structure Analysis

The molecular structure of this compound would likely be complex given the presence of multiple functional groups. Similar compounds have been analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT) to determine their molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been studied for their reactivity and potential use in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence of different functional groups .Scientific Research Applications

Discovery and Characterization

- Discovery of Novel Inhibitors : A study describes substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These inhibitors show complete tumor stasis in certain cancer models following oral administration and have been advanced into clinical trials (Schroeder et al., 2009).

Synthesis and Methodology

- Novel Synthetic Approaches : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, which are operationally simple and high yielding (Mamedov et al., 2016).

Structural Analysis

- Analysis of Molecular Structure : Research on N,N'-bis(substituted)oxamide compounds, such as N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, includes analysis of their molecular structure and hydrogen bonding patterns, contributing to the understanding of their chemical behavior (Wang et al., 2016).

Drug Development

- Potential in Drug Development : Compounds like 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone have been shown to be effective inhibitors of cholesterol absorption, highlighting their potential in the development of cholesterol-lowering drugs (Rosenblum et al., 1998).

Pharmacological Research

- Pharmacological Profiling : Studies on compounds like N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide reveal their pharmacological properties, such as their role as potent 5-hydroxytryptamine receptor inverse agonists, informing their potential use in treating certain disorders (Vanover et al., 2006).

Therapeutic Applications

- Exploring Neuroprotective Properties : YM-244769, a novel potent Na+/Ca2+ exchange inhibitor, shows promise in protecting against hypoxia/reoxygenation-induced neuronal cell damage, pointing towards potential therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).

Metabolic Studies

- Metabolism and Toxicity Assessment : Research on the metabolism of various compounds, including their potential toxic metabolites, plays a crucial role in understanding their safety and efficacy for therapeutic use, as seen in studies on compounds like S-1 (Wu et al., 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3/c1-23(29,18-12-10-17(11-13-18)16-6-3-2-4-7-16)15-25-21(27)22(28)26-20-9-5-8-19(24)14-20/h2-14,29H,15H2,1H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEOVTREQDVMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)

![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2940264.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2940268.png)